molecular formula C17H15N3O2 B13868116 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one

3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one

Cat. No.: B13868116
M. Wt: 293.32 g/mol
InChI Key: WQVOIHSPOJRABI-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidinone core substituted with hydroxyphenyl and phenylamino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization with guanidine to yield the desired pyrimidinone compound. The reaction conditions often involve the use of ethanol as a solvent and acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved often include inhibition of signal transduction processes or disruption of cellular metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-2(1H)-one
  • 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyridine-4(3H)-one
  • 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)quinazolin-4(3H)-one

Uniqueness

3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidinone core, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in binding to molecular targets .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

6-anilino-3-(4-hydroxyphenyl)-5-methylpyrimidin-4-one

InChI

InChI=1S/C17H15N3O2/c1-12-16(19-13-5-3-2-4-6-13)18-11-20(17(12)22)14-7-9-15(21)10-8-14/h2-11,19,21H,1H3

InChI Key

WQVOIHSPOJRABI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN(C1=O)C2=CC=C(C=C2)O)NC3=CC=CC=C3

Origin of Product

United States

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